Ethyl 3-chloroazetidine-1-carboxylate
Description
Ethyl 3-chloroazetidine-1-carboxylate (C₆H₁₀ClNO₂, MW: 163.60 g/mol) is a four-membered azetidine ring derivative featuring a chlorine substituent at the 3-position and an ethyl ester group at the 1-position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting neurological and metabolic disorders. Its strained azetidine ring enhances reactivity, making it valuable for ring-opening or functionalization reactions .
Properties
IUPAC Name |
ethyl 3-chloroazetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO2/c1-2-10-6(9)8-3-5(7)4-8/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQNUFCDNAWAQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CC(C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-chloroazetidine-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl chloroacetate with azetidine in the presence of a base, such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloroazetidine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of substituted azetidines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines in solvents like ethanol or acetonitrile.
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or sodium borohydride (NaBH4) in methanol.
Major Products Formed
Nucleophilic Substitution: Substituted azetidines with various functional groups.
Oxidation: Azetidine-1-carboxylic acid derivatives.
Reduction: Reduced azetidine derivatives with different functional groups.
Scientific Research Applications
Ethyl 3-chloroazetidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-chloroazetidine-1-carboxylate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it can act as an enzyme inhibitor by binding to the active site and preventing substrate access . The molecular targets and pathways involved vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
tert-Butyl 3-Chloroazetidine-1-Carboxylate
Molecular Formula: C₈H₁₄ClNO₂ Molecular Weight: 191.66 g/mol Key Differences:
- Ester Group : The tert-butyl ester (vs. ethyl) introduces steric bulk, enhancing stability under acidic or basic conditions. This makes it preferable in multi-step syntheses requiring robust intermediates .
- Applications: Widely used in peptide coupling and organocatalysis due to its resistance to hydrolysis.
Ethyl 3-Hydroxy-3-Methylazetidine-1-Carboxylate
Molecular Formula: C₇H₁₃NO₃ Molecular Weight: 159.18 g/mol Key Differences:
Ethyl 3-Chloroimidazo[1,5-a]Pyridine-1-Carboxylate
Molecular Formula : C₁₀H₉ClN₂O₂
Molecular Weight : 224.65 g/mol
Key Differences :
Ethyl 1-(6-Chloro-3-Pyridylmethyl)-5-Ethoxymethyleneamino-1H-1,2,3-Triazole-4-Carboxylate
Molecular Formula : C₁₃H₁₅ClN₄O₃
Molecular Weight : 326.74 g/mol
Key Differences :
- Functional Groups: A chloropyridylmethyl group and ethoxymethyleneamino side chain confer dual functionality for target-specific interactions.
- Structural Insights : X-ray crystallography (using SHELX software) revealed intramolecular hydrogen bonding, stabilizing the triazole-pyridine framework .
Data Table: Structural and Functional Comparison
*Full name: Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate
Key Findings and Implications
- Steric Effects : Bulkier ester groups (e.g., tert-butyl) improve stability but may hinder reaction kinetics in sterically sensitive pathways .
- Electronic Effects : Chlorine substituents enhance electrophilicity, favoring nucleophilic substitutions, while hydroxy groups promote hydrogen bonding .
- Biological Activity : Heterocyclic cores (e.g., imidazo-pyridine, triazole) expand applications in agrochemicals due to target-specific interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
